molecular formula C9H14N2O B13212544 1-(3-Methyl-1,2-oxazol-5-yl)cyclopentan-1-amine

1-(3-Methyl-1,2-oxazol-5-yl)cyclopentan-1-amine

Cat. No.: B13212544
M. Wt: 166.22 g/mol
InChI Key: AROQYHWSGFJBCS-UHFFFAOYSA-N
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Description

1-(3-Methyl-1,2-oxazol-5-yl)cyclopentan-1-amine is a compound with the molecular formula C₉H₁₄N₂O and a molecular weight of 166.22 g/mol . This compound features a cyclopentane ring attached to an oxazole ring, which is further substituted with a methyl group. The presence of both cyclopentane and oxazole rings makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(3-Methyl-1,2-oxazol-5-yl)cyclopentan-1-amine typically involves the cyclization of β-hydroxy amides to oxazolines using reagents like DAST and Deoxo-Fluor . The reaction conditions often require mild temperatures and specific solvents to ensure the efficient formation of the oxazole ring. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining high purity and yield.

Chemical Reactions Analysis

1-(3-Methyl-1,2-oxazol-5-yl)cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, especially at the nitrogen atom, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

1-(3-Methyl-1,2-oxazol-5-yl)cyclopentan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1,2-oxazol-5-yl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, potentially inhibiting or activating them. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, which underlie its biological effects .

Comparison with Similar Compounds

1-(3-Methyl-1,2-oxazol-5-yl)cyclopentan-1-amine can be compared with other oxazole derivatives, such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

What sets this compound apart is its unique combination of a cyclopentane ring with an oxazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

1-(3-methyl-1,2-oxazol-5-yl)cyclopentan-1-amine

InChI

InChI=1S/C9H14N2O/c1-7-6-8(12-11-7)9(10)4-2-3-5-9/h6H,2-5,10H2,1H3

InChI Key

AROQYHWSGFJBCS-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2(CCCC2)N

Origin of Product

United States

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